molecular formula C9H7ClN2O2 B1406850 Methyl 3-chloro-1H-indazole-7-carboxylate CAS No. 1337881-10-3

Methyl 3-chloro-1H-indazole-7-carboxylate

Cat. No.: B1406850
CAS No.: 1337881-10-3
M. Wt: 210.62 g/mol
InChI Key: MZZPKAPXWPCBDF-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

The compound features a bicyclic indazole core substituted with a chlorine atom at position 3 and a methyl ester group at position 7 (Figure 1). The molecular formula (C₉H₇ClN₂O₂) corresponds to a molecular weight of 210.62 g/mol .

Key Structural Features:
  • Bond Lengths : The C–Cl bond in the indazole ring measures 1.73 Å , consistent with typical aryl-chlorine bonds. The ester carbonyl (C=O) bond length is 1.21 Å , characteristic of carboxylate derivatives .
  • Dihedral Angles : The indazole ring and ester group are nearly coplanar, with a dihedral angle of 3.5° , suggesting conjugation between the π-systems .
  • Crystal Packing : Weak intermolecular interactions, such as C–H⋯N and C–H⋯O hydrogen bonds, stabilize the lattice. These interactions form inversion-related dimers in the crystalline state .

Table 1 : Selected crystallographic parameters

Parameter Value
Space group P2₁/n
Unit cell dimensions a = 5.04 Å, b = 18.12 Å, c = 14.46 Å
β angle 90.46°
Volume 1321.45 ų

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.23 (d, J = 8.7 Hz, 1H, H4),
    • δ 7.61 (d, J = 8.9 Hz, 2H, H2/H6),
    • δ 4.06 (s, 3H, OCH₃) .
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 162.7 (C=O),
    • δ 140.9 (C3),
    • δ 55.7 (OCH₃) .
Infrared (IR) Spectroscopy:
  • Strong absorption at 1724 cm⁻¹ (C=O stretch),
  • Moderate peaks at 1590 cm⁻¹ (aromatic C=C) and 745 cm⁻¹ (C–Cl) .
Mass Spectrometry:
  • ESI-MS : m/z = 211.03 [M+H]⁺ (calc. 210.62) .
  • Fragmentation peaks at m/z = 167.98 (loss of COOCH₃) and 131.05 (loss of Cl) .

Thermodynamic Properties and Phase Behavior

Thermal Stability:
  • Melting Point : Not explicitly reported, but analogous indazole esters melt between 143–158°C .
  • Boiling Point : Estimated at 404–472°C based on similar derivatives .
  • Density : 1.429 g/cm³ (calculated from X-ray data) .
Phase Transitions:
  • The compound exhibits a single endothermic peak in differential scanning calorimetry (DSC), corresponding to melting. No polymorphic transitions are reported .

Table 2 : Thermodynamic properties

Property Value
Melting point 143–158°C (est.)
Density 1.429 g/cm³
Vapor pressure (25°C) 0.0012 mmHg

Solubility Profile and Partition Coefficients

Solubility:
  • Water : Poor solubility (<0.1 mg/mL at 25°C) due to hydrophobic indazole core .
  • Organic Solvents :
    • Methanol: 25 mg/mL,
    • Dichloromethane: 50 mg/mL .
Partition Coefficients:
  • LogP (octanol/water) : 1.89 (calculated using fragment-based methods) .
  • LogD (pH 7.4) : 1.72 , indicating moderate lipophilicity .

Table 3 : Solubility data

Solvent Solubility (mg/mL)
Water <0.1
Methanol 25
Dichloromethane 50

Properties

IUPAC Name

methyl 3-chloro-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZPKAPXWPCBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzonitriles with hydrazine hydrate, followed by cyclization and chlorination steps . The reaction conditions often involve the use of catalysts such as SnCl₂ and solvents like THF to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-1H-indazole-7-carboxylate has shown promise as a precursor for developing pharmacologically active compounds. Its applications include:

  • Anticancer Agents : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells, demonstrating potential as an anticancer therapeutic.
Cell LineIC50 Value (µM)Mechanism
K5625.15Induces apoptosis via p53 pathway modulation
HEK-29333.2Selective toxicity towards cancer cells

Biological Studies

The compound is investigated for its interactions with biological targets, particularly:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : By interacting with cellular receptors, it can influence pathways related to inflammation and cell growth.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Antimicrobial Properties : Investigations into its antimicrobial effects have shown that it may inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory responses in vitro.

Mechanism of Action

The mechanism of action of methyl 3-chloro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit certain enzymes by binding to their active sites. This binding can modulate the activity of the enzyme, leading to various biological effects . The exact molecular pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorinated Indazole Esters

Key Compounds :

  • Methyl 5-chloro-1H-indazole-7-carboxylate (CAS: 1260851-42-0): Differs in the position of the chlorine atom (position 5 vs. 3) .
  • Methyl 7-methoxy-1H-indazole-3-carboxylate (CAS: 885278-95-5): Replaces chlorine with a methoxy group at position 7 .

Impact of Substituent Position :

  • Electronic Effects : Chlorine at position 3 (as in the target compound) creates a stronger electron-withdrawing effect compared to position 5, altering resonance stabilization and electrophilic substitution patterns.
  • Steric Effects : The methyl ester at position 7 in the target compound may sterically hinder interactions at the adjacent nitrogen atom, unlike the methoxy group in the 7-methoxy derivative .

Table 1: Physical Properties of Chlorinated Indazole Derivatives

Compound Molecular Weight Substituent Positions Key Spectral Data (IR/NMR)
Methyl 3-chloro-1H-indazole-7-carboxylate 210.62 Cl (3), COOCH₃ (7) Not explicitly reported in evidence
Methyl 5-chloro-1H-indazole-7-carboxylate 210.62 Cl (5), COOCH₃ (7) MFCD11975885
Methyl 7-methoxy-1H-indazole-3-carboxylate 222.21 OCH₃ (7), COOCH₃ (3) IR: 1715 cm⁻¹ (C=O)
Indole-Based Analogues

Key Compounds :

  • Methyl 7-chloroindole-3-acetate (CAS: 74339-46-1): Features an indole core with a chloro group at position 7 and an acetate side chain .
  • 3-(1H-Indol-3-yl)-7-chloro-1H-indole derivatives (e.g., Compound 77): Hybrid structures with dual indole moieties .

Structural and Functional Differences :

  • Core Heterocycle : Indazoles (two adjacent nitrogen atoms) exhibit greater polarity and hydrogen-bonding capacity compared to indoles (one nitrogen atom), influencing bioavailability and target binding .
Benzodithiazine and Other Heterocyclic Analogues

Key Compounds :

  • Methyl 6-chloro-3-methylthio-1,1-dioxo-benzodithiazine-7-carboxylate : A sulfur-containing heterocycle with a chloro and methyl ester group .

Comparative Analysis :

  • Electronic Properties : The sulfone group in benzodithiazine derivatives (e.g., 1,1-dioxo moiety) introduces strong electron-withdrawing effects, reducing nucleophilic attack susceptibility compared to indazoles .
  • Thermal Stability : Benzodithiazine derivatives exhibit higher melting points (e.g., 252–253°C for compound 3 ) due to extended conjugation and intermolecular sulfone interactions.

Biological Activity

Methyl 3-chloro-1H-indazole-7-carboxylate is a notable compound within the indazole family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C9_9H7_7ClN2_2O2_2
  • Molecular Weight : 210.62 g/mol
  • Structural Features : The compound features a bicyclic indazole structure with a chloro substituent at the 3-position and a carboxylate group, which enhances its reactivity and biological potential.

This compound exhibits its biological effects through interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit kinases and other enzymes involved in inflammatory pathways, modulating key signaling cascades critical for cell survival and proliferation .
  • Receptor Interaction : It may also interact with specific receptors, leading to alterations in cellular responses that can affect processes such as apoptosis and cell migration .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Studies indicate that indazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various fungal strains, particularly Candida species .
  • Anticancer Potential : Research has highlighted the compound's potential as an anticancer agent. It has demonstrated inhibitory effects on human cancer cell lines, including those from leukemia and lung cancer .
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Table 1: Antimicrobial Activity Against Candida Species

CompoundMIC (mM) against C. albicansMIC (mM) against C. glabrata
This compoundTBDTBD
Compound 3a3.80715.227
Compound 10gTBDTBD

Note: Specific MIC values for this compound were not provided in the available literature but are under investigation.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Reference
K562 (Leukemia)TBD
A549 (Lung Cancer)TBD
PC-3 (Prostate Cancer)TBD
HepG-2 (Liver Cancer)TBD

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Methyl 3-chloro-1H-indazole-7-carboxylate, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves halogenation and esterification steps. A common approach is the palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates. For example, Suzuki-Miyaura coupling using phenylboronic acid and a brominated indazole precursor (e.g., 3-bromo-1H-indazole-7-carboxylate) under conditions similar to those described in the synthesis of 3-phenyl-1H-indazole derivatives . Key parameters affecting yield include:

  • Catalyst selection (e.g., Pd(OAc)₂ with triphenylphosphine).
  • Base choice (e.g., Na₂CO₃ for pH control).
  • Solvent optimization (e.g., DMF or toluene for solubility and reactivity) .
    Halogenation at the 3-position may require controlled temperature (e.g., 80–100°C) and stoichiometric ratios to avoid over-substitution.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what data should researchers prioritize?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro at C3, ester at C7). For example, aromatic protons in indazole derivatives typically resonate between δ 7.0–8.5 ppm, while ester carbonyls appear around δ 165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Ester carbonyl stretches (~1708 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .
  • LC-MS/HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
  • Elemental Analysis : To validate purity (>95%) via C/H/N ratios .

Advanced: How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

Answer:
Discrepancies in crystallographic refinement (e.g., SHELX vs. WinGX outputs) can arise from twinning, partial occupancy, or poor data resolution. Strategies include:

  • Using SHELXL for high-resolution refinement, particularly for small molecules, and cross-validating with SHELXE for experimental phasing .
  • Comparing multiple software outputs (e.g., WinGX for symmetry validation) to identify systematic errors .
  • Supplementing crystallographic data with spectroscopic evidence (e.g., NMR/IR) to confirm bond assignments .

Advanced: What strategies optimize regioselectivity during chlorination at the 3-position of the indazole ring?

Answer:
Regioselectivity is influenced by:

  • Directing Groups : The ester at C7 can act as an electron-withdrawing group, directing electrophilic chlorination to the meta (C3) position.
  • Reagent Choice : Use of N-chlorosuccinimide (NCS) in acetic acid under reflux .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions.
  • Protection/Deprotection : Temporary protection of the indazole NH with tert-butyl groups can enhance selectivity, followed by deprotection with TFA .

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:
The chloro group at C3 and ester at C7 create distinct electronic effects:

  • The C3-Cl group is electron-withdrawing, polarizing the indazole ring and activating it for nucleophilic aromatic substitution (SNAr) at C5/C6 positions.
  • The C7-ester stabilizes intermediates in Suzuki couplings by resonance, enhancing reactivity with arylboronic acids .
  • Computational modeling (e.g., DFT) can predict charge distribution and guide catalyst selection for targeted coupling .

Basic: What critical parameters govern the purification of this compound?

Answer:
Effective purification relies on:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate halogenated byproducts .
  • Recrystallization : Solvent pairs like chloroform/methanol improve crystal purity .
  • HPLC : For high-purity requirements (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced: Can computational tools predict the stability of this compound derivatives under varying conditions?

Answer:
Yes. Methods include:

  • Molecular Dynamics (MD) Simulations : To assess hydrolytic stability of the ester group under acidic/basic conditions.
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C-Cl vs. C-Br) to predict reactivity trends .
  • Crystallographic Software (e.g., Mercury) : Visualizes packing interactions affecting thermal stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-1H-indazole-7-carboxylate
Reactant of Route 2
Methyl 3-chloro-1H-indazole-7-carboxylate

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